molecular formula C14H26O6 B11842066 Boc-PEG1-Boc

Boc-PEG1-Boc

Cat. No.: B11842066
M. Wt: 290.35 g/mol
InChI Key: KARMFIRKTDHMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-PEG1-Boc, also known as tert-butyl 2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]acetate, is a polyethylene glycol (PEG)-based compound. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-PEG1-Boc involves the protection of the amine group on the PEG molecule with a tert-butoxycarbonyl (Boc) group. The reaction typically uses di-tert-butyl dicarbonate (Boc2O) as the Boc source and a base such as triethylamine or dimethylamine to facilitate the reaction. The reaction conditions, including temperature, time, and solvent, are optimized based on experimental requirements.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. Purification methods such as solvent extraction, gel filtration, or column chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-PEG1-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields a free amine, which can then react with other molecules to form various derivatives .

Mechanism of Action

Boc-PEG1-Boc functions as a linker in PROTACs, which contain two different ligands connected by the PEG linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

Biological Activity

Boc-PEG1-Boc, a polyethylene glycol (PEG) derivative, is primarily used as a linker in the synthesis of various bioconjugates, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). This compound plays a crucial role in chemical biology by facilitating the targeted degradation of specific proteins, thereby enhancing therapeutic efficacy and reducing off-target effects.

This compound functions as a flexible linker that connects two distinct ligands: one that binds to an E3 ubiquitin ligase and another that targets a specific protein for degradation. This design enables the formation of a ternary complex that promotes the ubiquitination and subsequent proteasomal degradation of the target protein. The unique properties of PEG, such as solubility and biocompatibility, further enhance the stability and efficacy of the resulting PROTACs.

Research Findings

Recent studies have demonstrated the effectiveness of this compound in various applications:

  • Targeted Protein Degradation : Research indicates that PROTACs utilizing this compound can effectively degrade oncogenic proteins, such as mutant BRAF (V600E), which is implicated in several cancers. These compounds have shown improved specificity and reduced drug resistance compared to traditional small molecule inhibitors .
  • Cytotoxicity Studies : In vitro assays have revealed that this compound-based PROTACs exhibit significant cytotoxic effects on cancer cell lines, suggesting their potential as therapeutic agents. For instance, studies involving cell viability assays demonstrated that these compounds can induce apoptosis in targeted cancer cells .

Case Studies

  • BRAF Inhibition : A study conducted by the Sicheri group at the University of Toronto synthesized a series of PROTACs using this compound to connect E3 ligase ligands with BRAF inhibitors. The most effective compound demonstrated superior degradation efficiency in BRAF (V600E) cell lines compared to non-PROTAC controls, highlighting the importance of linker design in achieving desired biological outcomes .
  • ALK Inhibition : Another investigation focused on developing covalent inhibitors for ALK using this compound as a linker. The study found that this linker significantly improved the anti-cancer activity of the compounds by enhancing their ability to overcome drug resistance mechanisms commonly observed in non-small cell lung cancer (NSCLC) treatments .

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₂₁NO₃
Molecular Weight203.279 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point266.7 ± 15 °C
Flash Point115.1 ± 20 °C

Table 2: Summary of Biological Activity Studies

Study FocusTarget ProteinOutcomeReference
BRAF InhibitionBRAF (V600E)Effective degradation observed
ALK InhibitionALKImproved anti-cancer activity
Cytotoxicity AssessmentVarious Cancer CellsInduced apoptosis

Properties

Molecular Formula

C14H26O6

Molecular Weight

290.35 g/mol

IUPAC Name

tert-butyl 2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]acetate

InChI

InChI=1S/C14H26O6/c1-13(2,3)19-11(15)9-17-7-8-18-10-12(16)20-14(4,5)6/h7-10H2,1-6H3

InChI Key

KARMFIRKTDHMGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.